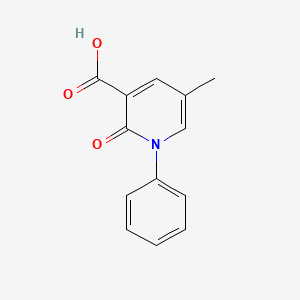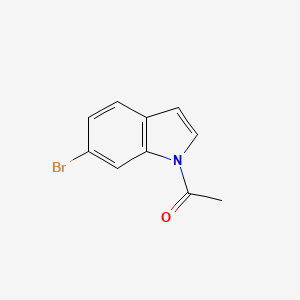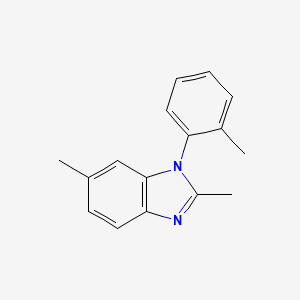
2,6-Dimethyl-1-(2-methylphenyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-(2-methylphenyl)benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(2-methylphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-(2-methylphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
2,6-Dimethyl-1-(2-methylphenyl)benzimidazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,6-Dimethyl-1-(2-methylphenyl)benzimidazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The presence of methyl groups at specific positions on the benzimidazole scaffold enhances its biological activity .
類似化合物との比較
Similar Compounds
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
2-Phenylbenzimidazole: Exhibits significant anticancer activity.
Piperazinyl benzimidazoles: Possess antifungal activity.
Uniqueness
2,6-Dimethyl-1-(2-methylphenyl)benzimidazole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various scientific research applications. Its ability to undergo multiple types of chemical reactions further adds to its versatility.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its unique structure and versatile reactivity make it a valuable subject for scientific research and potential therapeutic applications.
特性
分子式 |
C16H16N2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2,6-dimethyl-1-(2-methylphenyl)benzimidazole |
InChI |
InChI=1S/C16H16N2/c1-11-8-9-14-16(10-11)18(13(3)17-14)15-7-5-4-6-12(15)2/h4-10H,1-3H3 |
InChIキー |
ZHUAVSZIMXYCLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
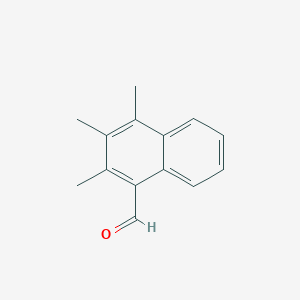
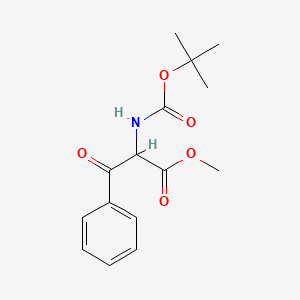
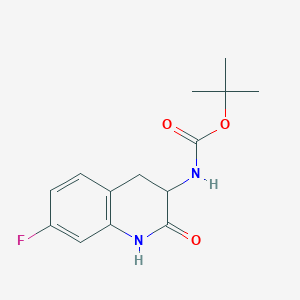
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
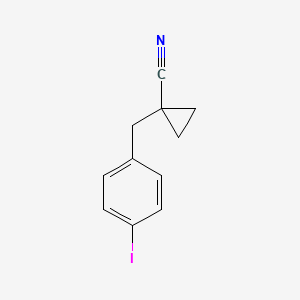

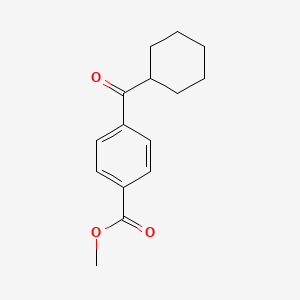
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
